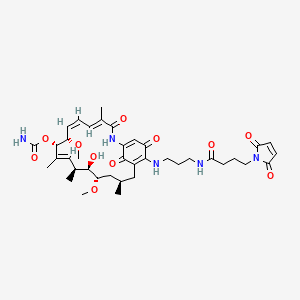

17-Gmb-apa-GA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C39H53N5O11 |

|---|---|

Molecular Weight |

767.9 g/mol |

IUPAC Name |

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[3-[4-(2,5-dioxopyrrol-1-yl)butanoylamino]propylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |

InChI |

InChI=1S/C39H53N5O11/c1-22-18-26-34(42-16-9-15-41-31(46)12-8-17-44-32(47)13-14-33(44)48)28(45)21-27(36(26)50)43-38(51)23(2)10-7-11-29(53-5)37(55-39(40)52)25(4)20-24(3)35(49)30(19-22)54-6/h7,10-11,13-14,20-22,24,29-30,35,37,42,49H,8-9,12,15-19H2,1-6H3,(H2,40,52)(H,41,46)(H,43,51)/b11-7-,23-10+,25-20+/t22-,24+,29+,30+,35-,37+/m1/s1 |

InChI Key |

OPWAYYOLUIAKCJ-WOTUWNQMSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCNC(=O)CCCN3C(=O)C=CC3=O)/C)OC)OC(=O)N)\C)C)O)OC |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCNC(=O)CCCN3C(=O)C=CC3=O)C)OC)OC(=O)N)C)C)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Gambogic Acid and its Derivatives

Disclaimer: The following technical guide details the mechanism of action of Gambogic Acid (GA) and its derivatives. Information regarding a specific compound named "17-Gmb-apa-GA" is not available in the current scientific literature. Therefore, this document focuses on the well-characterized parent compound, Gambogic Acid, which is likely the basis for the user's query.

Introduction to Gambogic Acid (GA)

Gambogic acid (GA) is a prominent caged xanthone derived from the brownish resin of the Garcinia hanburyi tree.[1] It has a rich history in traditional medicine and has garnered significant scientific interest due to its potent anti-cancer properties.[1] GA has been shown to be a strong inducer of apoptosis in a multitude of cancer cell types and exhibits inhibitory effects on tumor proliferation, angiogenesis, and metastasis.[1] Its multifaceted mechanism of action makes it and its derivatives promising candidates for further investigation in cancer therapy.

Core Mechanisms of Action

The anti-tumor activity of Gambogic Acid is not attributed to a single pathway but rather to its ability to modulate multiple cellular processes and interact with several key molecular targets.

Induction of Apoptosis

A primary mechanism of GA's anti-cancer efficacy is the induction of apoptosis, or programmed cell death, through both the extrinsic and intrinsic pathways.

-

Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane receptors. GA has been shown to potentiate TNF-induced apoptosis.[2]

-

Intrinsic (Mitochondrial) Pathway: GA can induce the intrinsic pathway by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It leads to the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.[3] This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.[3]

Caspase activation is a central event in GA-induced apoptosis. Studies have demonstrated that GA treatment leads to the activation of initiator caspases (-8 and -9) and the executioner caspase-3.[3]

Inhibition of Key Signaling Pathways

GA has been found to interfere with several signaling pathways that are crucial for cancer cell survival, proliferation, and invasion.

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, cell survival, and proliferation, and its aberrant activation is common in many cancers. GA is a potent inhibitor of the NF-κB pathway.[4] It can suppress NF-κB activation induced by various carcinogens and inflammatory agents.[2] The mechanism of inhibition involves preventing the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This keeps NF-κB sequestered in the cytoplasm and prevents its translocation to the nucleus, thereby inhibiting the transcription of NF-κB target genes that promote cell survival and proliferation.[2][5] One proposed mechanism for this inhibition is the direct covalent modification of IKKβ, a key kinase in the NF-κB signaling cascade, by GA.[6]

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, are key mediators of this process. GA has been demonstrated to possess anti-angiogenic properties by inhibiting VEGFR2 signaling.[7] It can inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs).[7] The mechanism involves the direct inhibition of VEGFR2 phosphorylation and activation, which in turn suppresses downstream signaling pathways such as the PI3K/Akt pathway.[7]

Interaction with Molecular Targets

GA has been identified to interact with specific molecular targets to exert its anti-cancer effects.

The transferrin receptor (TfR), which is often overexpressed on the surface of cancer cells, has been identified as a key target of GA.[8][9] The binding of GA to TfR is independent of the transferrin binding site and is thought to trigger a unique signaling cascade that leads to rapid apoptosis.[8][9] Down-regulation of TfR has been shown to decrease cellular sensitivity to GA-induced apoptosis, further cementing its role as a primary receptor for GA.[8]

GA can also function as a catalytic inhibitor of human topoisomerase IIα, an enzyme crucial for DNA replication and chromosome segregation.[10] It inhibits the catalytic activity of Topo IIα by binding to its ATPase domain, which is distinct from the mechanism of many other Topo II inhibitors that trap the enzyme-DNA cleavage complex.[10] This inhibition of Topo IIα contributes to the anti-proliferative effects of GA.[10]

Quantitative Data: Cytotoxicity of Gambogic Acid and Derivatives

The cytotoxic effects of Gambogic Acid and its derivatives have been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Gambogic Acid (GA) | HepG2 (Liver) | 0.24 | [11] |

| Gambogic Acid (GA) | A549 (Lung) | 0.74 | [11] |

| Gambogic Acid (GA) | BGC-823 (Gastric) | 0.67 | [11] |

| Gambogic Acid (GA) | MB-231 (Breast) | 1.09 | [11] |

| Gambogic Acid (GA) | PC3 (Prostate) | >0.4 | [7] |

| Gambogic Acid (GA) | HUVEC (Endothelial) | 0.08 | [7] |

| Gambogic Acid (GA) | K562 (Leukemia) | >0.5 | [12] |

| GA Derivative (Compound 9) | HepG2 (Liver) | 0.24 | [11] |

| GA Derivative (Compound 10) | HepG2 (Liver) | 0.023 | [11] |

| GA Derivative (Compound 11) | HepG2 (Liver) | 0.028 | [11] |

| GA Derivative (Compound 22) | Bel-7402 (Liver) | 0.59 | [11] |

| GA Derivative (Compound 23) | Bel-7402 (Liver) | 0.045 | [11] |

| GA Derivative (Compound 24) | Bel-7402 (Liver) | 0.086 | [11] |

| GA Derivative (Compound 38) | A549 (Lung) | 0.31 ± 0.02 | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of Gambogic Acid and its derivatives.

Cell Viability Assay (MTT/CCK-8 Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., A549, K562) in a 96-well plate at a density of 5x10³ to 1x10⁵ cells/well and incubate overnight to allow for cell attachment.[12][13]

-

Compound Treatment: Treat the cells with various concentrations of Gambogic Acid or its derivatives for a specified period (e.g., 24, 48 hours).[12][13] Include a vehicle control (e.g., DMSO).

-

Reagent Addition: After the incubation period, add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 1-4 hours at 37°C.[12][13]

-

Absorbance Measurement: For CCK-8, measure the absorbance at 450 nm using a microplate reader.[12] For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals before measuring the absorbance at 490 nm.[13]

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the desired concentrations of the compound for the specified time.[3][12]

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).[3][12]

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[3][12]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[3][12]

Western Blot Analysis for Apoptotic Proteins (Bax and Bcl-2)

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

-

Protein Extraction: After treating cells with the compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[14]

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates (e.g., 50 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 12.5% gel.[15]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[15]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.[15]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax and Bcl-2 (and a loading control like β-actin) overnight at 4°C.[15]

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]

-

Densitometry: Quantify the band intensities using image analysis software to determine the relative expression levels of Bax and Bcl-2.[16]

References

- 1. Gambogic acid is a novel anti-cancer agent that inhibits cell proliferation, angiogenesis and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gambogic acid, a novel ligand for transferrin receptor, potentiates TNF-induced apoptosis through modulation of the nuclear factor-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gambogic acid induces mitochondria-dependent apoptosis by modulation of Bcl-2 and Bax in mantle cell lymphoma JeKo-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gambogic acid, a novel ligand for transferrin receptor, potentiates TNF-induced apoptosis through modulation of the nuclear factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gambogic acid induces heme oxygenase-1 through Nrf2 signaling pathway and inhibits NF-κB and MAPK activation to reduce inflammation in LPS-activated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gambogic acid covalently modifies IκB-kinase-β subunit to mediate suppression of lipopolysaccharide-induced activation of NF-κB in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gambogic acid inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. pnas.org [pnas.org]

- 10. Gambogic acid inhibits the catalytic activity of human topoisomerase IIalpha by binding to its ATPase domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Research Progress in the Field of Gambogic Acid and Its Derivatives as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer Effect and Apoptosis Induction of Gambogic Acid in Human Leukemia Cell Line K562 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gambogic Acid Induces Apoptosis of Non-Small Cell Lung Cancer (NSCLC) Cells by Suppressing Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Biological Activity of 17-Gmb-apa-GA: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of 17-Gmb-apa-GA, a derivative of the natural product geldanamycin. As a potent inhibitor of Heat Shock Protein 90 (Hsp90), this compound holds significant promise in the field of oncology and drug development. This document details its mechanism of action, summarizes key quantitative data from closely related analogs, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved.

Introduction to this compound and the Role of Hsp90 in Cancer

This compound belongs to the ansamycin class of antibiotics, which are known for their potent antitumor properties. The parent compound, geldanamycin, exerts its biological effects by binding to the N-terminal ATP-binding pocket of Hsp90, a highly conserved molecular chaperone.[1] Hsp90 plays a crucial role in maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a wide array of "client" proteins.

In cancer cells, Hsp90 is often overexpressed and is essential for the stability of numerous oncoproteins that drive tumor growth, proliferation, and survival.[2] These client proteins include key signaling molecules such as receptor tyrosine kinases (e.g., HER2, EGFR), serine/threonine kinases (e.g., Raf-1, Akt), and transcription factors (e.g., mutant p53).[3][4] By inhibiting Hsp90, this compound disrupts the chaperoning of these oncoproteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1] This targeted degradation of multiple key drivers of malignancy makes Hsp90 an attractive target for cancer therapy.

The nomenclature "this compound" suggests a modification at the 17-position of the geldanamycin backbone, a common strategy to improve the pharmacological properties of the parent compound, such as solubility and reducing toxicity. While the precise structure of the "Gmb-apa" moiety is not widely documented in publicly available literature, "apa" is commonly used to denote an aminophenylacetyl group. The development of analogs such as 17-AAG (tanespimycin) and 17-DMAG (alvespimycin) has demonstrated that modifications at this position can yield compounds with improved clinical potential.[2][5]

Quantitative Biological Data (Representative Analogs)

Table 1: In Vitro Antiproliferative Activity of Geldanamycin Analogs

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| 17-AAG | SKBr3 (Breast Cancer) | MTT Assay | ~0.1 - 0.5 | [3] |

| 17-AAG | MCF7 (Breast Cancer) | MTT Assay | ~0.1 - 0.5 | [3] |

| 17-DMAG | LNCaP (Prostate Cancer) | Antiproliferation Assay | 0.27 ± 0.11 | [6] |

| 17-DMAG | MDA-MB-231 (Breast Cancer) | Antiproliferation Assay | 0.86 ± 0.23 | [6] |

| Geldanamycin | Various Cancer Cell Lines | Antiproliferation Assay | nM to low µM range | [5] |

Table 2: Hsp90 Binding Affinity

| Compound | Method | Kd (nM) | Reference |

| Geldanamycin | Competitive Binding Assay | High Affinity | [3] |

| 17-AAG | Competitive Binding Assay | Weaker than Geldanamycin | [3] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of the ATPase activity of Hsp90. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of Hsp90 client proteins.

The inhibition of Hsp90 by this compound triggers the degradation of a multitude of oncoproteins, thereby affecting several critical cancer-related signaling pathways.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of Hsp90 inhibitors like this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., SKBr3, MCF7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (or a reference compound like 17-AAG) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Western Blot Analysis for Client Protein Degradation

This technique is used to detect the levels of specific Hsp90 client proteins following treatment with an inhibitor.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, Raf-1) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative protein levels.

Hsp90 ATPase Activity Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of Hsp90.

Protocol:

-

Reaction Setup: In a 96-well plate, combine recombinant Hsp90 protein with an assay buffer containing ATP.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

-

Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., Malachite Green assay).

-

Data Analysis: Calculate the percentage of Hsp90 ATPase inhibition relative to a no-inhibitor control and determine the IC50 value.

Conclusion and Future Directions

This compound, as a member of the geldanamycin family of Hsp90 inhibitors, represents a promising avenue for anticancer drug development. Its mechanism of action, involving the simultaneous degradation of multiple oncoproteins, offers a multi-pronged attack on cancer cell signaling networks. While specific data for this particular analog is limited, the extensive research on related compounds like 17-AAG and 17-DMAG provides a strong foundation for its expected biological activities.

Future research should focus on the definitive structural elucidation of this compound and a thorough in vitro and in vivo characterization of its efficacy and toxicity profile. Direct comparative studies with established Hsp90 inhibitors will be crucial to ascertain its therapeutic potential. Furthermore, exploring its synergistic effects in combination with other anticancer agents could unlock novel and more effective treatment strategies for a range of malignancies.

References

- 1. Synthesis and biological activities of novel 17-aminogeldanamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Geldanamycin and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The benzoquinone ansamycin 17-allylamino-17-demethoxygeldanamycin binds to HSP90 and shares important biologic activities with geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of novel 17-phenylethylaminegeldanamycin derivatives as potent Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 17-Gmb-apa-GA in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Gmb-apa-GA, with the full chemical name 17-(3-(4-Maleimidobutyrcarboxamido)propylamino)-demethoxygeldanamycin, is a synthetic analog of the natural product geldanamycin. It belongs to the ansamycin class of antibiotics and is a potent inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide range of client proteins. Many of these client proteins are key components of cell signaling pathways that are frequently dysregulated in cancer, such as those involved in cell growth, proliferation, survival, and angiogenesis.

The primary mechanism of action of this compound is its binding to the N-terminal ATP-binding pocket of Hsp90. This competitive inhibition of ATP binding disrupts the chaperone's function, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins. By destabilizing these oncoproteins, this compound effectively abrogates their downstream signaling activities, resulting in cell cycle arrest and apoptosis in cancer cells.

Furthermore, the maleimido moiety in the structure of this compound allows for its covalent conjugation to molecules containing thiol groups, such as antibodies. This property has been exploited to create antibody-drug conjugates (ADCs), for instance, by linking it to the monoclonal antibody Herceptin, to achieve targeted delivery to cancer cells overexpressing specific antigens like HER2. This targeted approach aims to enhance the therapeutic index by increasing the drug concentration at the tumor site while minimizing systemic toxicity.

This technical guide provides an in-depth overview of the role of this compound in cell signaling, including its mechanism of action, quantitative data on its biological activity, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data

The following tables summarize the quantitative data on the biological activity of this compound and its immunoconjugates from published studies.

| Compound | Cell Line | Assay | IC50 | Reference |

| Herceptin-GA Immunoconjugate | SK-BR-3 | Proliferation | ~10 nM | Mandler et al., 2004 |

| Herceptin-GA Immunoconjugate | BT-474 | Proliferation | ~20 nM | Mandler et al., 2004 |

| Herceptin-GA Immunoconjugate | NCI-N87 | Proliferation | ~50 nM | Mandler et al., 2004 |

| Herceptin | SK-BR-3 | Proliferation | >1 µM | Mandler et al., 2004 |

| Herceptin | BT-474 | Proliferation | ~200 nM | Mandler et al., 2004 |

| Herceptin | NCI-N87 | Proliferation | >1 µM | Mandler et al., 2004 |

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

The following diagram illustrates the signaling pathway affected by this compound. By inhibiting Hsp90, it leads to the degradation of client proteins such as HER2, Akt, and Raf-1, thereby inhibiting downstream pro-survival and proliferative signaling.

Caption: Signaling pathway affected by this compound.

Experimental Workflow for Synthesis and Evaluation of Herceptin-Geldanamycin Immunoconjugate

The following diagram outlines the general workflow for creating and testing an antibody-drug conjugate using this compound and Herceptin.

Caption: Experimental workflow for immunoconjugate synthesis and testing.

Experimental Protocols

Synthesis of this compound

Materials:

-

Geldanamycin

-

N-(tert-butoxycarbonyl)-1,3-diaminopropane

-

Trifluoroacetic acid (TFA)

-

4-Maleimidobutyric acid N-succinimidyl ester

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Silica gel for column chromatography

Procedure:

-

Synthesis of 17-(3-aminopropyl)amino-17-demethoxygeldanamycin (apa-GA):

-

Dissolve geldanamycin in DCM.

-

Add N-(tert-butoxycarbonyl)-1,3-diaminopropane and stir at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, purify the product by silica gel chromatography to obtain 17-(3-(tert-butoxycarbonyl)aminopropyl)amino-17-demethoxygeldanamycin.

-

Dissolve the purified product in DCM and add TFA to remove the Boc protecting group.

-

Stir at room temperature and monitor by TLC.

-

Evaporate the solvent to obtain the TFA salt of apa-GA.

-

-

Synthesis of this compound:

-

Dissolve the apa-GA TFA salt in DCM and add TEA to neutralize.

-

Add a solution of 4-maleimidobutyric acid N-succinimidyl ester in DCM.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, purify the final product, this compound, by silica gel chromatography.

-

Cell Proliferation Assay

Materials:

-

Cancer cell lines (e.g., SK-BR-3, BT-474)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound or its immunoconjugate

-

Control antibody (e.g., Herceptin)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

-

Luminometer

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds (this compound, immunoconjugate, control antibody) in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only as a negative control.

-

Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Hsp90 Client Protein Degradation

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, Raf-1) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24-48 hours).

-

Lyse the cells in lysis buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities to determine the extent of client protein degradation relative to the loading control.

Conclusion

This compound is a potent Hsp90 inhibitor that demonstrates significant potential as an anticancer agent, both as a standalone therapeutic and as a payload for antibody-drug conjugates. Its mechanism of action, centered on the disruption of Hsp90's chaperone function, leads to the degradation of numerous oncoproteins and the inhibition of critical cancer-promoting signaling pathways. The ability to conjugate this compound to targeting moieties like monoclonal antibodies offers a promising strategy for enhancing its therapeutic efficacy and reducing off-target toxicities. Further research, particularly to establish a comprehensive profile of its in vitro and in vivo activity as an unconjugated agent, will be crucial for its continued development and potential clinical application. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the field of oncology and drug development.

Preclinical Profile of 17-Gmb-apa-GA: An In-depth Technical Guide

Introduction: 17-Gmb-apa-GA is a synthetic analog of geldanamycin, a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Engineered with a maleimide group, this compound is designed for covalent conjugation to proteins, particularly monoclonal antibodies, to form antibody-drug conjugates (ADCs).[1][3] This targeted delivery strategy aims to enhance the therapeutic window of Hsp90 inhibitors by selectively delivering the cytotoxic agent to cancer cells, thereby reducing systemic toxicity.[4][5][6] This document provides a comprehensive overview of the preclinical data available for this compound, focusing on its synthesis, mechanism of action, and its efficacy as part of an immunoconjugate.

Core Mechanism of Action

This compound functions as an Hsp90 inhibitor. Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins involved in cell growth, proliferation, and survival.[7] By binding to the N-terminal ATP-binding pocket of Hsp90, geldanamycin and its analogs disrupt the chaperone's function, leading to the degradation of these client proteins via the ubiquitin-proteasome pathway.[7] Key Hsp90 client proteins relevant to cancer include HER2, a receptor tyrosine kinase overexpressed in a significant portion of breast cancers.[8] The inhibition of Hsp90 leads to the destabilization and subsequent degradation of HER2, making it a prime target for ADC-based therapies using this compound.[8]

Caption: Hsp90 Inhibition Pathway by this compound.

Quantitative In Vitro Efficacy

The antiproliferative activity of this compound and its immunoconjugates has been evaluated in human breast carcinoma cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values.

| Compound | Cell Line | IC50 (µM) |

| 17-APA-GA (unconjugated) | MDA-361/DYT2 | 0.18 |

| e21:GA Immunoconjugate | MDA-361/DYT2 | 0.58 |

Note: The data for the e21:GA immunoconjugate is based on the molar concentration of the geldanamycin (GA) moiety.[3] 17-APA-GA is the parent compound of this compound before the addition of the maleimide linker.[3] The data indicates that while conjugation to an antibody slightly decreases the in vitro potency compared to the unconjugated drug, the immunoconjugate retains significant cytotoxic activity.[3]

In Vivo Efficacy of Herceptin-Geldanamycin Immunoconjugates

Preclinical studies in animal models have demonstrated the enhanced antitumor activity of Herceptin immunoconjugates of geldanamycin derivatives, including those utilizing this compound.

| Treatment Group | Animal Model | Tumor Model | Outcome |

| H:APA-GA (Herceptin-17-Gmb-apa-GA) | Athymic Mice | MDA-361/DYT2 sc xenograft | Cured a fraction of recipient mice |

| H:ABA-GA (Herceptin-17-Gmb-aba-GA) | Athymic Mice | MDA-361/DYT2 sc xenograft | Retarded tumor growth |

Note: H:APA-GA, the immunoconjugate formed with this compound, was found to be qualitatively superior to H:ABA-GA, an immunoconjugate with a different linker, as it was capable of eradicating tumors in some of the treated mice.[8]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from geldanamycin.

Caption: Synthesis workflow for this compound.

Detailed Protocol:

-

Synthesis of 17-APA-GA (NSC 687297):

-

Dissolve Geldanamycin in chloroform.

-

Add diaminopropane dropwise to the solution.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, precipitate the product.

-

Filter and dry the resulting 17-APA-GA. Store in the dark at 4°C.[3]

-

-

Synthesis of this compound:

-

React 17-APA-GA with the bifunctional linker N-(γ-maleimidobutyryloxy)-sulfosuccinimide ester (S-GMBS) in chloroform at room temperature with stirring.

-

Partition the reaction mixture between chloroform and water.

-

The water-insoluble fraction containing this compound is collected, aliquoted, and concentrated to dryness.[3]

-

Conjugation of this compound to Monoclonal Antibodies

The maleimide group on this compound allows for its conjugation to monoclonal antibodies that have been modified to possess free thiol groups.

Caption: Workflow for conjugating this compound to an antibody.

Detailed Protocol:

-

Thiolation of the Monoclonal Antibody:

-

Prepare the monoclonal antibody (e.g., Herceptin) at a concentration of 5 mg/mL in a thiolation buffer (50 mM HCO3, 150 mM NaCl, and 10 mM EDTA, pH 8.6).

-

Add Traut's reagent (2-iminothiolane) to the antibody solution and incubate for 30 minutes at 25°C to introduce free thiol groups.[3]

-

-

Conjugation Reaction:

-

Dissolve the lyophilized this compound in dimethyl sulfoxide (DMSO) immediately before use.

-

Add the dissolved this compound to the thiolated antibody solution.

-

The maleimide groups of this compound will react with the free thiol groups on the antibody to form a stable thioether bond, resulting in the immunoconjugate.[3]

-

The optimal ratio of geldanamycin to antibody is typically between 1:1 and 3:1 to preserve the biological function of the antibody.[3]

-

In Vitro Antiproliferative Assay

Protocol:

-

Cell Culture: Culture human breast carcinoma cells (e.g., MDA-361/DYT2) in appropriate media and conditions.

-

Treatment: Seed cells in 96-well plates and allow them to adhere. Treat the cells with varying concentrations of the test compounds (17-APA-GA, immunoconjugates, control antibody).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a standard method such as the MTT or XTT assay.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of cell growth inhibition against the concentration of the test compound. The IC50 for immunoconjugates is calculated based on the molar concentration of the geldanamycin moiety.[3]

In Vivo Xenograft Studies

Protocol:

-

Animal Model: Use athymic (nu/nu) mice.

-

Tumor Implantation: Subcutaneously inject human breast cancer cells (e.g., MDA-361/DYT2) into the flank of the mice.

-

Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 15-20 mm³). Randomly assign mice to different treatment groups (e.g., vehicle control, Herceptin, H:ABA-GA, H:APA-GA).[8]

-

Treatment Administration: Administer the treatments intraperitoneally (ip) at specified doses (e.g., 4 mg/kg) and schedules (e.g., every 3 days).[8]

-

Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Monitor the overall health and survival of the mice.

-

Endpoint: Continue the experiment for a predetermined duration (e.g., 3 months) or until tumors reach a maximum allowable size.[8] Euthanize the mice and collect tumors for further analysis if required.

The preclinical data for this compound demonstrates its potential as a payload for antibody-drug conjugates. Its ability to be efficiently conjugated to monoclonal antibodies like Herceptin and the potent antitumor activity of the resulting immunoconjugates in both in vitro and in vivo models highlight its promise for targeted cancer therapy. Further preclinical development, including comprehensive toxicology and pharmacokinetic studies of the immunoconjugates, would be necessary to advance this agent towards clinical evaluation.

References

- 1. This compound | CAS | Hsp90 inhibitor [stressmarq.com]

- 2. biomarker.hu [biomarker.hu]

- 3. academic.oup.com [academic.oup.com]

- 4. cfmot.de [cfmot.de]

- 5. Cfm ADCs by Iris Biotech GmbH - Issuu [issuu.com]

- 6. cfmot.de [cfmot.de]

- 7. The Role of the Heat-Shock Proteins in Esophagogastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to Gambogic Acid and Its Derivatives in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound "17-Gmb-apa-GA" is not readily identifiable in the current scientific literature. This guide provides a comprehensive overview of the well-researched anticancer agent, Gambogic Acid (GA), and its derivatives, which is likely the subject of interest.

Gambogic acid (GA) is a potent xanthonoid derived from the resin of the Garcinia hanburyi tree.[1][2][3] It has a long history of use in traditional medicine and has garnered significant interest in modern oncology for its broad-spectrum anticancer activities.[2] This technical guide delves into the core mechanisms of GA, its chemical modifications to enhance therapeutic potential, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action

Gambogic acid exerts its anticancer effects through a multi-targeted approach, primarily by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor metastasis.[1][4] The intricate molecular mechanisms involve the modulation of several key signaling pathways critical for cancer cell survival and proliferation.

One of the primary targets of Gambogic Acid is the Transferrin Receptor (TfR), which is often overexpressed on the surface of cancer cells.[1][3] Binding of GA to TfR can trigger rapid apoptosis.[3] Furthermore, GA is a known inhibitor of the NF-κB signaling pathway, a crucial regulator of inflammation, cell survival, and proliferation.[1][2][3] By suppressing NF-κB activation, GA can sensitize cancer cells to apoptosis.[1][3]

The PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, is also significantly modulated by GA.[1][5] Studies have shown that GA can inhibit the phosphorylation of Akt, leading to the downregulation of this pro-survival pathway.[2]

Quantitative Data on Gambogic Acid and Its Derivatives

Numerous derivatives of Gambogic Acid have been synthesized to improve its pharmacological properties, such as aqueous solubility and tumor-targeting specificity.[2] Below is a summary of the in vitro cytotoxic activity of GA and some of its notable derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Gambogic Acid (GA) | HepG2 | Liver Cancer | 0.94 | [1] |

| A549 | Lung Cancer | 1.59 | [1] | |

| MCF-7 | Breast Cancer | 0.64 - 1.49 | [6][7] | |

| SW620 | Colon Cancer | ~100 µg/ml | [1] | |

| Compound 9 (pyrimidine derivative) | A549 | Lung Cancer | 1.37±0.06 | [6] |

| HepG-2 | Liver Cancer | 1.49±0.11 | [6] | |

| MCF-7 | Breast Cancer | 0.64±0.16 | [6] | |

| Compound 3e (solubility-improved derivative) | Bel-7402 | Liver Cancer | 0.045 | [1] |

| SMMC-7721 | Liver Cancer | 0.73 | [1] | |

| HepG2 | Liver Cancer | 0.067 | [1] | |

| Compound 36 (antiangiogenic derivative) | HUVEC | Endothelial Cells | Potent Inhibition at 2µM | [8] |

Experimental Protocols

The evaluation of Gambogic Acid and its derivatives involves a range of standard and specialized in vitro and in vivo assays.

A common method to assess the antiproliferative activity of GA and its derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Gambogic Acid or its derivatives) for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

To determine if the cytotoxic effects of GA are due to apoptosis, Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry is frequently employed.

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive cells are apoptotic, and PI-positive cells are necrotic or late apoptotic.

This technique is used to investigate the effect of GA on the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Cells are treated with the compound, and total protein is extracted using a lysis buffer.

-

Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., Akt, p-Akt, NF-κB, Bcl-2, Bax).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescence detection system.

Clinical Status

Gambogic acid has undergone clinical evaluation for its anticancer efficacy. It has been approved by the China Food and Drug Administration (CFDA) for Phase II clinical trials for the treatment of various solid tumors, including lung, colorectal, and renal cancers.[4][5][9][10] These trials have generally shown that GA is well-tolerated with manageable side effects.[9]

Conclusion

Gambogic Acid is a promising natural product with potent anticancer properties, acting through multiple signaling pathways to induce apoptosis and inhibit tumor growth. The development of GA derivatives aims to further enhance its therapeutic index. The experimental protocols outlined in this guide provide a framework for the continued investigation of this important class of anticancer agents. While the specific entity "this compound" remains elusive in the public domain, the foundational research on Gambogic Acid provides a robust platform for the development of novel and effective cancer therapies.

References

- 1. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Progress in the Field of Gambogic Acid and Its Derivatives as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gambogic acid - Wikipedia [en.wikipedia.org]

- 4. Gambogic Acid as a Candidate for Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Design, Synthesis and Anti-cancer Evaluation of Nitrogen-containing Derivatives of 30-Carboxyl of Gambogic Acid - Li - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 7. Discovery of a Highly Potent and Novel Gambogic Acid Derivative as an Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. gavinpublishers.com [gavinpublishers.com]

An In-depth Technical Guide to 17-Gmb-apa-GA: A Maleimide-Functionalized Hsp90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Gmb-apa-GA, scientifically known as 17-(3-(4-Maleimidobutyrcarboxamido)propylamino)-demethoxygeldanamycin, is a synthetic derivative of the natural product geldanamycin. Engineered with a reactive maleimide moiety, this compound is designed for covalent conjugation to thiol-containing molecules, such as antibodies, to create targeted immunoconjugates. Its core mechanism of action is the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous oncogenic proteins. This guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, intended for researchers in oncology and drug development.

Chemical Structure and Properties

This compound is an ansamycin antibiotic derivative characterized by a benzoquinone core, an aliphatic ansa-chain, and a C17 substitution that incorporates a maleimide group via a linker. The maleimide functionality is specifically introduced to enable the creation of stable thioether bonds with cysteine residues on proteins, facilitating the development of targeted therapeutic agents.

| Property | Value | Reference |

| Full Chemical Name | 17-(3-(4-Maleimidobutyrcarboxamido)propylamino)-demethoxygeldanamycin | [1] |

| Molecular Formula | C₃₉H₅₃N₅O₁₁ | [1] |

| Molecular Weight | 767.87 g/mol | [1] |

Mechanism of Action: Hsp90 Inhibition

Like its parent compound geldanamycin, this compound exerts its biological effects by inhibiting the essential ATPase activity of Hsp90.[2] Hsp90 is a highly conserved molecular chaperone that plays a crucial role in the conformational maturation, stability, and activity of a wide array of "client" proteins. Many of these client proteins are key components of signal transduction pathways that are often dysregulated in cancer, promoting cell proliferation, survival, and angiogenesis.

By binding to the N-terminal ATP-binding pocket of Hsp90, this compound locks the chaperone in a conformation that is incompatible with its function. This inhibition leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[3] The depletion of these oncogenic proteins disrupts multiple signaling cascades simultaneously, making Hsp90 an attractive target for cancer therapy.[2][4]

Signaling Pathways Affected by Hsp90 Inhibition

The inhibition of Hsp90 by geldanamycin derivatives has been shown to impact several critical cancer-related signaling pathways through the degradation of key client proteins. While specific data for unconjugated this compound is limited, the expected consequences of its Hsp90 inhibition include the downregulation of:

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell survival and proliferation. Akt (Protein Kinase B) is a well-established Hsp90 client protein. Its degradation upon Hsp90 inhibition leads to the suppression of downstream signaling.

-

RAS/RAF/MEK/ERK Pathway: This cascade is a primary driver of cell proliferation. Key components, such as Raf-1, are dependent on Hsp90 for their stability.

-

HER2 (ErbB2) Signaling: The HER2 receptor tyrosine kinase, overexpressed in a significant subset of breast cancers, is a sensitive Hsp90 client. Hsp90 inhibitors promote its degradation.

-

Cell Cycle Regulation: Proteins such as Cdk4, essential for cell cycle progression, are also clients of Hsp90.[5]

The logical flow of Hsp90 inhibition leading to client protein degradation and downstream pathway disruption is illustrated in the following diagram.

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound has been described, focusing on creating a stable maleimide-functionalized geldanamycin derivative for conjugation. The general workflow involves the modification of geldanamycin at the 17-position to introduce a protected amine, followed by deprotection and reaction with a maleimide-containing linker.

General Protocol for Hsp90 ATPase Activity Assay

The inhibitory effect of compounds on Hsp90's ATPase activity can be quantified using various methods. A common approach is a colorimetric assay that measures the amount of inorganic phosphate released from ATP hydrolysis.

Principle: The assay measures the amount of inorganic phosphate (Pi) generated from the hydrolysis of ATP by Hsp90. The released Pi forms a complex with a molybdate dye, resulting in a color change that can be measured spectrophotometrically. The reduction in Pi production in the presence of an inhibitor corresponds to its inhibitory activity.

Materials:

-

Recombinant human Hsp90 protein

-

Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)

-

ATP solution

-

Test compound (this compound) dissolved in DMSO

-

Phosphate detection reagent (e.g., Malachite Green-based)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing Hsp90 in the assay buffer.

-

Add serial dilutions of this compound (or a control inhibitor like geldanamycin) to the wells of the microplate. Include a no-inhibitor control and a no-enzyme control.

-

Add the Hsp90 reaction mixture to the wells containing the inhibitor.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding a specific concentration of ATP to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).

-

Stop the reaction by adding the phosphate detection reagent.

-

Allow color to develop for 15-30 minutes at room temperature.

-

Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition curve.

General Protocol for Western Blot Analysis of Hsp90 Client Proteins

This protocol outlines a general procedure to assess the effect of Hsp90 inhibition on the protein levels of its clients in cancer cell lines.

Materials:

-

Cancer cell line (e.g., SKBr3, MCF7, or another relevant line)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, Raf-1, Cdk4), Hsp70, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

-

After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the relative changes in protein expression levels. A decrease in client protein levels and an increase in Hsp70 (a marker of Hsp90 inhibition) are expected.

Applications in Research and Drug Development

The primary application of this compound is as a payload for the development of antibody-drug conjugates (ADCs). The maleimide group allows for the specific and stable attachment of the Hsp90 inhibitor to a monoclonal antibody that targets a tumor-specific antigen. This approach aims to:

-

Increase Therapeutic Index: By delivering the potent cytotoxic agent directly to cancer cells, systemic toxicity can be minimized.

-

Enhance Efficacy: Concentrating the drug at the tumor site can lead to a more potent anti-cancer effect.

-

Overcome Drug Resistance: Targeted delivery may help overcome some mechanisms of resistance to traditional chemotherapies.

Beyond its use in ADCs, unconjugated this compound can serve as a valuable research tool for studying the roles of Hsp90 in various cellular processes and for validating Hsp90 as a therapeutic target in new cancer models.

Conclusion

This compound is a rationally designed, maleimide-functionalized geldanamycin derivative that serves as a potent Hsp90 inhibitor. Its chemical properties make it an ideal candidate for the development of targeted cancer therapies, particularly antibody-drug conjugates. Understanding its mechanism of action and having access to robust experimental protocols are essential for researchers and drug developers seeking to harness the therapeutic potential of Hsp90 inhibition. Further studies are warranted to fully characterize the quantitative bioactivity and specific cellular effects of the unconjugated form of this molecule.

References

- 1. scbt.com [scbt.com]

- 2. Geldanamycin and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 4. Development of the first geldanamycin-based HSP90 degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 17-Gmb-apa-GA in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Gmb-apa-GA is a derivative of geldanamycin, a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[1][3][4] These client proteins include receptor tyrosine kinases (e.g., HER2, EGFR), signaling proteins (e.g., AKT, Raf-1), transcription factors, and cell cycle regulators.[3][5] By inhibiting the ATPase activity of Hsp90, this compound disrupts the chaperone machinery, leading to the degradation of these client proteins via the ubiquitin-proteasome pathway.[6] This multi-targeted approach makes Hsp90 inhibitors like this compound promising candidates for cancer therapy.[1][7] This document provides detailed protocols for the experimental use of this compound in cell culture, including methods for assessing its impact on cell viability and apoptosis, and a summary of its effects on cancer cells.

Mechanism of Action: Hsp90 Inhibition

Hsp90 is a key regulator of cellular homeostasis, ensuring the proper folding and stability of a wide range of proteins. In cancer cells, which are often in a state of proteotoxic stress due to the overexpression and mutation of oncoproteins, there is a heightened reliance on Hsp90.[4] This phenomenon is often referred to as "Hsp90 addiction".[1] this compound, like other geldanamycin analogs, binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its chaperone function.[8] This leads to the misfolding and subsequent degradation of Hsp90 client proteins. The simultaneous disruption of multiple oncogenic signaling pathways can result in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[9][10]

Data Presentation

The following tables summarize quantitative data from studies on the effects of the closely related Hsp90 inhibitor, 17-AAG, on apoptosis in human gallbladder cancer (GBC) cell lines. This data is illustrative of the potential effects of this compound.

Table 1: Induction of Apoptosis by 17-AAG in GBC Cell Lines

| Cell Line | Treatment | Concentration (µM) | Duration (hours) | Apoptotic Cells (%) |

| G-415 | Control | - | 72 | 2.2 |

| 17-AAG | 12 | 72 | 18.7 | |

| 17-AAG | 20 | 72 | 20.7 | |

| GB-d1 | Control | - | 24 | 16.0 |

| 17-AAG | 12 | 24 | 33.8 | |

| 17-AAG | 20 | 24 | 66.2 | |

| Control | - | 72 | 7.5 | |

| 17-AAG | 12 | 72 | 69.9 | |

| 17-AAG | 20 | 72 | 97.4 |

Data extracted from a study on 17-AAG in gallbladder cancer cells.[10]

Table 2: Activation of Caspase-3/7 by 17-AAG in GBC Cell Lines

| Cell Line | Treatment | Concentration (µM) | Duration (hours) | Activated Caspase-3/7 Positive Cells (%) |

| G-415 | Control | - | 72 | 2.0 |

| 17-AAG | 12 | 72 | 16.2 | |

| 17-AAG | 20 | 72 | 19.3 | |

| GB-d1 | Control | - | 72 | 3.5 |

| 17-AAG | 12 | 72 | 68.5 | |

| 17-AAG | 20 | 72 | 85.1 |

Data extracted from a study on 17-AAG in gallbladder cancer cells.[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This compound has a molecular weight of 767.87 g/mol .[2] It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

To prepare a 1 mM stock solution, dissolve 0.768 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability using an MTT assay. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on a plate shaker to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound for the chosen duration. Include a vehicle-treated control.

-

Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).

-

Wash the cells twice with cold PBS by centrifugation.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Visualizations

Caption: Hsp90 inhibition by this compound disrupts key oncogenic signaling pathways.

Caption: General experimental workflow for evaluating this compound in cell culture.

References

- 1. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS | Hsp90 inhibitor [stressmarq.com]

- 3. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the dynamic HSP90 complex in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of the HSP90 inhibitor 17-AAG in human glioma cell lines and tumorigenic glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The HSP90 inhibitor 17-PAG effectively inhibits the proliferation and migration of androgen-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 17-Gmb-apa-GA In Vivo Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Gmb-apa-GA is a synthetic analog of geldanamycin, a potent inhibitor of Heat Shock Protein 90 (HSP90).[1] HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival.[2][3] By inhibiting HSP90, this compound and similar compounds lead to the degradation of these oncoproteins, making it a promising strategy for cancer therapy.[4][5]

Notably, this compound is engineered with a maleimide group, which allows for its conjugation to molecules such as antibodies to form antibody-drug conjugates (ADCs).[1][6] This approach enables the targeted delivery of the cytotoxic payload to cancer cells that overexpress the specific antigen recognized by the antibody, potentially increasing efficacy while reducing systemic toxicity.[3][7] One such application has been the conjugation of a geldanamycin derivative to the anti-HER2 monoclonal antibody, Herceptin (trastuzumab), for targeted therapy of HER2-positive cancers.[8]

These application notes provide a detailed overview of the use of this compound in vivo, with a focus on its application as an immunoconjugate in xenograft models.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the ATPase activity of HSP90.[5] This inhibition disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of HSP90 client proteins.[3] In cancer cells, these client proteins often include key oncogenic drivers such as HER2, RAF-1, and AKT.[4] The targeted delivery of this compound via an ADC, such as a Herceptin conjugate, concentrates this effect at the tumor site, leading to enhanced antitumor activity.[8]

Figure 1. Signaling pathway of HSP90 inhibition by this compound.

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from a study investigating a geldanamycin-Herceptin immunoconjugate in a xenograft model. While this study did not use the exact this compound conjugate, it provides a strong surrogate for its expected in vivo performance.

Table 1: Antitumor Efficacy of Geldanamycin-Herceptin Immunoconjugate

| Treatment Group | Tumor Regression Rate | Median Survival Time (days) | Tumor-Free Recipients (at 2 months post-therapy) |

| Control (Vehicle) | Not Reported | Not Reported | 0% |

| Herceptin | 7% | 78 | 0% |

| Geldanamycin-Herceptin | 69% | 145 | 31% |

Data sourced from a study on a geldanamycin-Herceptin immunoconjugate.[8]

Table 2: In Vivo Study Parameters for a this compound Immunoconjugate

| Parameter | Description |

| Animal Model | Athymic mice |

| Tumor Model | MDA-361/DYT2 subcutaneous xenograft |

| Drug | Herceptin-17-Gmb-apa-GA (H:APA-GA) |

| Dosage | 4 mg/kg |

| Administration Route | Intraperitoneal (i.p.) |

| Frequency | Every 3 days |

| Duration | 3 months |

| Observed Outcome | Stable tumor regression in 25% of recipients |

Data based on a study utilizing a Herceptin-17-Gmb-apa-GA immunoconjugate.[8]

Experimental Protocols

The following protocols are based on published studies using geldanamycin immunoconjugates and general xenograft procedures.[6][8] These should be adapted and optimized for specific experimental needs and institutional guidelines.

Protocol 1: Preparation of this compound Immunoconjugate for In Vivo Use

Materials:

-

This compound

-

Monoclonal antibody (e.g., Herceptin)

-

Thiolation buffer (e.g., 50 mM HCO3, 150 mM NaCl, 10 mM EDTA, pH 8.6)

-

Traut's reagent (2-iminothiolane)

-

Dimethyl sulfoxide (DMSO)

-

Sterile phosphate-buffered saline (PBS)

-

Sterile, pyrogen-free vials

Procedure:

-

Dissolve this compound in DMSO to create a stock solution just before use.[6]

-

Prepare the monoclonal antibody in thiolation buffer at a concentration of approximately 5 mg/mL.[6]

-

Introduce free thiol groups to the antibody by reacting it with Traut's reagent for 30 minutes at 25°C.[6]

-

React the thiolated antibody with the dissolved this compound. The optimal ratio of drug to antibody should be empirically determined, but a starting point of 1:1 to 3:1 (drug:antibody) is recommended.[6]

-

Purify the immunoconjugate to remove unconjugated drug and antibody.

-

Perform quality control to determine the drug-to-antibody ratio (DAR) and ensure the integrity of the conjugate.

-

For in vivo administration, dilute the purified immunoconjugate in sterile PBS to the desired final concentration.

Protocol 2: In Vivo Xenograft Model with this compound Immunoconjugate

Materials:

-

Athymic nude mice (6-8 weeks old)

-

Cancer cell line (e.g., MDA-361/DYT2)

-

Matrigel

-

Sterile syringes and needles

-

Calipers for tumor measurement

-

Animal scale

-

Prepared this compound immunoconjugate

-

Control solutions (e.g., vehicle, unconjugated antibody)

Procedure:

-

Cell Preparation and Implantation:

-

Culture the selected cancer cell line under appropriate conditions.

-

On the day of implantation, harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.

-

Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 200 µL) into the flank of each mouse.[2]

-

-

Tumor Growth and Grouping:

-

Monitor the mice daily for tumor appearance.

-

Once tumors are established and reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[2]

-

-

Treatment Administration:

-

Administer the this compound immunoconjugate, control antibody, or vehicle via the chosen route (e.g., intraperitoneal injection). A dose of 4 mg/kg administered weekly or every 3 days is a suggested starting point based on related studies.[8]

-

-

Monitoring and Data Collection:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Width² x Length) / 2).[7]

-

Record the body weight of each mouse at each measurement.

-

Monitor the animals for any signs of toxicity or distress.

-

The study endpoint is typically reached when tumors reach a predetermined maximum size, or if the animal shows signs of significant morbidity.[1]

-

-

Data Analysis:

-

Plot mean tumor volume ± SEM for each group over time.

-

Generate survival curves (Kaplan-Meier) to assess the impact on overall survival.

-

Perform statistical analysis to determine the significance of differences between treatment groups.

-

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. In vivo xenograft tumor assays [bio-protocol.org]

- 3. R. Mandler, H. Kobayashi, E.R. Hinson, M. W. Brechbiel and T. A. Waldmann, “Herceptin-Geldanamycin Immunoconjugates Pharmacokinetics, Biodistribution, and Enhanced Antitumor Activity,” Cancer Research, Vol. 64, No. 9, 2004, pp. 1460-1467. doi10.1158/0008-5472.CAN-03-2485 - References - Scientific Research Publishing [scirp.org]

- 4. biomed.cas.cz [biomed.cas.cz]

- 5. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 6. A549 in vivo xenograft tumor growth studies in athymic nude mice [bio-protocol.org]

- 7. Xenograft Services and PDX Protocols | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 8. Herceptin-geldanamycin immunoconjugates: pharmacokinetics, biodistribution, and enhanced antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 17-Gmb-apa-GA

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Gmb-apa-GA is a potent, cell-permeable inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, differentiation, and survival. As a derivative of geldanamycin, this compound offers a valuable tool for studying Hsp90-dependent signaling pathways and for the development of novel therapeutics, particularly in oncology. These application notes provide detailed protocols for the preparation of a stock solution of this compound to ensure accurate and reproducible experimental results.

Chemical Properties and Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 767.87 g/mol | [1] |

| Appearance | Purple Solid | [2] |

| Solubility in DMSO | >25 mg/mL | [2] |

| Solubility in Ethanol | 10 mg/mL | [2] |

| Recommended Storage | -20°C | [2][3] |

Mechanism of Action: Hsp90 Inhibition

This compound exerts its biological effects by binding to the ATP-binding pocket in the N-terminus of Hsp90, thereby inhibiting its chaperone activity. This leads to the misfolding and subsequent degradation of Hsp90 client proteins, many of which are oncoproteins critical for tumor cell proliferation and survival. The degradation is primarily mediated through the ubiquitin-proteasome pathway.

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Optional: Sonicator

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro studies.

-

Pre-warm this compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.

-

Calculate the required volume of DMSO:

-

To prepare a 10 mM stock solution from 1 mg of this compound (MW = 767.87 g/mol ), the required volume of DMSO can be calculated as follows:

-

Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

-

Volume (µL) = (0.001 g / 767.87 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 130.2 µL

-

-

-

Dissolution:

-

Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

-

Cap the vial tightly and vortex thoroughly for 1-2 minutes until the purple solid is completely dissolved. The solution should be clear.

-

If complete dissolution is not achieved by vortexing, brief sonication in a water bath sonicator may be applied.

-

-

Aliquoting and Storage:

Workflow for Stock Solution Preparation

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Safety Precautions

-